Isotoosendanin

描述

Synthesis Analysis

Isotoosendanin's synthesis involves complex organic chemistry techniques. While specific synthesis routes for isotoosendanin were not detailed in the available literature, general advancements in isocyanide insertion chemistry and polyaddition processes involving isocyanates suggest methods that might be relevant for constructing similar molecular frameworks (Qiu, Ding, & Wu, 2013); (Caraculacu & Coseri, 2001).

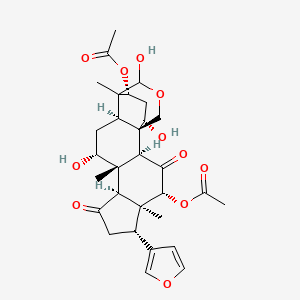

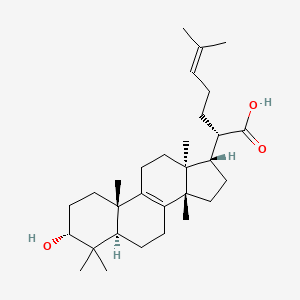

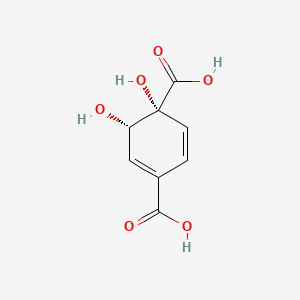

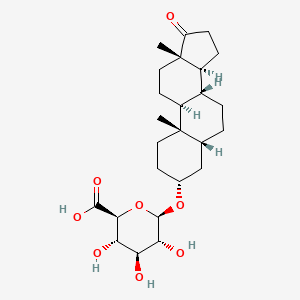

Molecular Structure Analysis

The molecular structure of isotoosendanin determines its chemical properties and reactivity. Studies on isomeric properties and structural characterization through spectroscopic methods such as NMR, FT-IR, and X-ray crystallography offer insights into understanding isotoosendanin's structure (Barakat et al., 2015); (Rasheedy, 2022).

Chemical Reactions and Properties

Isotoosendanin's chemical reactivity and properties can be inferred from studies on similar molecules. The role of metal ions in chemical reactions, as well as the importance of London dispersion forces in isomerization reactions, provide a foundation for understanding how isotoosendanin might behave in various chemical contexts (Kovalevsky et al., 2010); (Huenerbein, Schirmer, Moellmann, & Grimme, 2010).

Physical Properties Analysis

The physical properties of isotoosendanin, such as solubility, melting point, and stability, are critical for its handling and application in research. Although specific data on isotoosendanin were not available, general methodologies for determining these properties in organic compounds can be applied to isotoosendanin as well (Dussenne et al., 2017).

Chemical Properties Analysis

The chemical properties of isotoosendanin, including reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, can be explored through advanced synthetic and analytical techniques. Studies on complexation and supramolecular chemistry provide insights into how isotoosendanin might interact with metals and other organic molecules (Heine et al., 2011); (Qin et al., 2012).

科学研究应用

1. Pharmacokinetics Study

- Methods of Application: A Capcell PAK C18 column was used for the chromatographic elution using methanol–10 mM ammonium acetate–formic acid as mobile phase at the flow rate of 0.6 mL/min. MS-MS analysis was performed on a triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization source in positive ion mode. Extraction of isotoosendanin and genistein (internal standard, IS) from rat plasma was determined by precipitating protein treatment .

- Results: Linear isotoosendanin calibration curves were obtained between 2.0–2,000 ng/mL with a correlation coefficient greater than 0.99. Acceptable precision and accuracy were acquired for concentrations over the standard curve range. Satisfactory results were achieved for sensitivity, specificity, recovery, freeze/thaw and stability .

2. Treatment of Triple-Negative Breast Cancer

- Summary of Application: Toosendanin (TSN), a triterpenoid extracted from Melia toosenda Sieb. et Zucc, was found to inhibit late-stage autophagy in triple-negative breast cancer (TNBC) cells. This effect was achieved via elevating lysosome pH rather than blocking the fusion of autophagosomes and lysosomes .

- Methods of Application: The efficacy of TSN in blocking autophagy flux was measured by western blot analysis of autophagy markers, and the fluorescent imaging of RFP-GFP-LC3 probe. The co-localization of autophagosomes and lysosomes was analyzed by fluorescent imaging. Then, lysosome function was determined by measuring the lysosomal pH value and the activity of lysosomal hydrolytic proteases .

- Results: TSN blocked 7-ethyl-10-hydroxycamptothecin (SN-38)/irinotecan-induced protective autophagy, and significantly induced apoptosis in TNBC cells and tumor xenograft models when compared to SN-38/irinotecan alone group .

3. Inhibition of TGF-β-induced Epithelial–Mesenchymal Transition

- Summary of Application: Isotoosendanin (ITSN) has been found to reduce metastasis in triple-negative breast cancer (TNBC) by inhibiting Transforming Growth Factor β (TGF-β)-induced Epithelial–Mesenchymal Transition (EMT) and the formation of invadopodia. ITSN can directly interact with TGF-β receptor type-1 (TGFβR1) and abrogate the kinase activity of TGFβR1, thereby blocking the TGF-β-initiated downstream signaling pathway .

- Methods of Application: The study involved the use of ITSN on TNBC cells overexpressed with TGFβR1. The interaction of ITSN with TGFβR1 was analyzed, and the inhibition of metastasis was observed in vitro as well as in mice bearing TNBC cells overexpressed with TGFβR1 .

- Results: The study found that ITSN reduced TNBC metastasis by inhibiting TGF-β-induced EMT and the formation of invadopodia. Moreover, ITSN also improved the inhibitory efficacy of programmed cell death 1 ligand 1 (PD-L1) antibody for TNBC in vivo via inhibiting the TGF-β-mediated EMT in the tumor microenvironment .

4. Suppression of TNBC Growth

- Summary of Application: Toosendanin (TSN) and Isotoosendanin (ITSN) are two natural triterpenoids isolated from Fructus Meliae Toosendan or Cortex Meliae. They have been found to suppress the growth of triple-negative breast cancer (TNBC) via inducing necrosis, apoptosis, and autophagy .

- Methods of Application: The study involved the use of TSN and ITSN on a variety of tumor cells, including MDA-MB-231, BT549, and 4T1. The cytotoxicity of TSN and ITSN was observed, and their effects on inducing necrosis, apoptosis, and autophagy were analyzed .

- Results: Both TSN and ITSN showed obvious cytotoxicity in a variety of tumor cells, and they had the best inhibitory effect on TNBC cells. They induced necrosis, apoptosis, and autophagy in both MDA-MB-231 and 4T1 cells, and decreased 4T1 xenograft tumor growth without inflicting toxicity on vital organs in mice .

5. Inhibition of Autophagy

- Summary of Application: Toosendanin (TSN) has been found to inhibit late-stage autophagy in triple-negative breast cancer (TNBC) cells. This effect was achieved via elevating lysosome pH rather than blocking the fusion of autophagosomes and lysosomes .

- Methods of Application: The efficacy of TSN in blocking autophagy flux was measured by western blot analysis of autophagy markers, and the fluorescent imaging of RFP-GFP-LC3 probe. The co-localization of autophagosomes and lysosomes was analyzed by fluorescent imaging. Then, lysosome function was determined by measuring the lysosomal pH value and the activity of lysosomal hydrolytic proteases .

- Results: TSN blocked 7-ethyl-10-hydroxycamptothecin (SN-38)/irinotecan-induced protective autophagy, and significantly induced apoptosis in TNBC cells and tumor xenograft models when compared to SN-38/irinotecan alone group .

6. Suppression of Oral Squamous Cell Carcinoma

- Summary of Application: Toosendanin (TSN) has been found to suppress the growth of oral squamous cell carcinoma via the suppression of p-STAT3 .

- Methods of Application: The study involved the use of TSN on oral squamous cell carcinoma cells. The interaction of TSN with p-STAT3 was analyzed, and the inhibition of growth was observed in vitro as well as in mice bearing oral squamous cell carcinoma cells .

- Results: The study found that TSN reduced the growth of oral squamous cell carcinoma via the suppression of p-STAT3 .

属性

IUPAC Name |

[(1S,2S,4R,5S,6S,9S,10S,11R,13R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3/t16-,18-,19+,20-,21+,23+,24-,25-,26?,27-,28?,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHGAWHOBGXBGC-MIUHORAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]([C@@]23COC(C1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@H]4C(=O)C[C@H]5C6=COC=C6)C)OC(=O)C)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913606 | |

| Record name | 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isochuanliansu | |

CAS RN |

97871-44-8 | |

| Record name | Isochuanliansu | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097871448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1210069.png)

![1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl-](/img/structure/B1210071.png)